molecular formula C10H9NO B1602538 3-Ethyl-4-formylbenzonitrile CAS No. 202522-04-1

3-Ethyl-4-formylbenzonitrile

Cat. No.: B1602538
CAS No.: 202522-04-1
M. Wt: 159.18 g/mol
InChI Key: JEYCHKIOSFTPQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-4-formylbenzonitrile typically involves the coupling reaction of a compound with an ethyl coupling reagent in the presence of a catalyst . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of advanced catalysts and solvents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-formylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

3-Ethyl-4-formylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-4-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

    Benzonitrile: A simpler analog with a similar nitrile group but lacking the ethyl and formyl substituents.

    4-Formylbenzonitrile: Similar structure but without the ethyl group.

    3-Ethylbenzonitrile: Similar structure but without the formyl group.

Uniqueness: 3-Ethyl-4-formylbenzonitrile is unique due to the presence of both the ethyl and formyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-Ethyl-4-formylbenzonitrile is an organic compound with the molecular formula C10H9NO, classified within the benzonitrile family. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure:

  • Molecular Formula: C10H9NO
  • Appearance: Yellow crystalline solid

Synthesis Methods:
The synthesis of this compound typically involves:

  • Coupling Reactions: Utilizing ethyl coupling reagents in the presence of catalysts to achieve high yields.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activities of receptors and enzymes, leading to various biological effects. This compound may function as a ligand that binds to these targets, influencing signaling pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Pathogens: Studies have shown that related benzonitriles can inhibit the growth of bacteria and fungi. The exact mechanisms often involve disruption of cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Inhibition of iNOS and COX-2: Similar compounds have demonstrated the ability to down-regulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical players in inflammatory responses .

Antitumor Potential

Preliminary studies have explored the antitumor activity of this compound:

  • Cell Line Studies: In vitro studies on cancer cell lines have indicated that this compound may inhibit cell proliferation, although further research is needed to elucidate its full potential and mechanisms .

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology: The compound was tested against various bacterial strains using a broth microdilution method.
    • Results: Significant inhibition was observed against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Activity Assessment:
    • Objective: To assess the anti-inflammatory effects using a macrophage model.
    • Methodology: RAW264.7 macrophage cells were treated with this compound, followed by stimulation with lipopolysaccharides (LPS).
    • Results: The compound significantly reduced the expression levels of pro-inflammatory markers iNOS and COX-2.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
This compoundEthyl and formyl groupsAntimicrobial, anti-inflammatory
BenzonitrileSimple nitrile groupLimited biological activity
4-FormylbenzonitrileFormyl group onlyModerate antimicrobial activity
3-EthylbenzonitrileEthyl group onlyLesser biological activity

Properties

IUPAC Name

3-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYCHKIOSFTPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591104
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-04-1
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 ml of ethanol is mixed with 880 mg of 10% palladium on carbon and vigorously stirred under a hydrogen atmosphere for 2 h. The suspension is filtered through a layer of kieselguhr, the residue is washed with ethanol, and the filtrate is concentrated. The residue (890 mg) is employed without further purification in the following stage.
Name
4-formyl-3-vinylbenzonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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